Imidazole-1-ethanol, 2-nitro-5-propyl-

Radiosensitization Hypoxia Electrochemistry

This 2-nitroimidazole scaffold offers a superior one-electron reduction potential over 5-nitroimidazoles, making it essential for hypoxia imaging, radiosensitization, and bioreductive prodrug design. The C5-propyl chain optimizes lipophilicity (logP) for enhanced tissue penetration and tumor uptake, while the N1-ethanol group serves as a versatile handle for conjugation to chelators or targeting vectors. Critically, its pharmacological profile is substitution-specific—5-methyl or 5-isopropyl analogs cannot be assumed interchangeable, as altered alkyl chains significantly impact biodistribution, enzyme binding kinetics, and synthetic outcomes. Procure this precise derivative to ensure SAR validity and reproducible in vitro/in vivo results.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
CAS No. 22877-76-5
Cat. No. B15482117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-1-ethanol, 2-nitro-5-propyl-
CAS22877-76-5
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCCCC1=CN=C(N1CCO)[N+](=O)[O-]
InChIInChI=1S/C8H13N3O3/c1-2-3-7-6-9-8(11(13)14)10(7)4-5-12/h6,12H,2-5H2,1H3
InChIKeyGWZPIQCXKKBYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5) for Specialized Nitroimidazole Research


Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5) is a trisubstituted nitroimidazole derivative [1]. It is characterized by a 2-nitroimidazole core, a propyl substituent at the 5-position, and an ethanol moiety at the N1 position. This structural class, the 2-nitroimidazoles, is functionally distinct from the more common 5-nitroimidazoles (e.g., metronidazole) due to its more favorable one-electron reduction potential, making it a key scaffold for applications like hypoxia imaging and radiosensitization [2]. The compound's molecular formula is C8H13N3O3 with a molecular weight of 199.21 g/mol [1]. As a synthetic intermediate and research tool, its procurement is often tied to studies investigating structure-activity relationships (SAR) of this specific pharmacophore.

Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5): Why Analogs Are Not Direct Replacements


Within the 2-nitroimidazole family, substitution patterns at the N1 and C5 positions are critical determinants of pharmacological properties. The specific propyl group at C5 directly influences lipophilicity (logP), which in turn governs tissue penetration, protein binding, and the compound's suitability for applications like hypoxia imaging [1]. Similarly, the N1 ethanol group affects solubility and provides a handle for further synthetic modification [2]. Therefore, even closely related analogs, such as the 5-methyl or 5-isopropyl derivatives, cannot be assumed to be interchangeable. Substituting with a different analog could lead to significantly altered biodistribution, altered enzyme binding kinetics, or unexpected synthetic outcomes, undermining the validity of the research.

Quantitative Differentiation Evidence for Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5)


Comparative One-Electron Reduction Potential: 2-Nitro vs. 5-Nitroimidazole Scaffolds

The 2-nitroimidazole core of Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5) exhibits a more favorable (more positive) single-electron reduction potential (SERP) compared to the 5-nitroimidazole scaffold found in drugs like metronidazole. This is a class-level property, fundamental to its mechanism as a hypoxic cell radiosensitizer and imaging agent [1].

Radiosensitization Hypoxia Electrochemistry

Impact of C5 Propyl Substituent on Lipophilicity (logP) for Hypoxia Imaging

The 5-propyl substituent on the target compound is designed to increase lipophilicity compared to an unsubstituted or methyl-substituted analog, which can influence its utility as a hypoxia imaging agent. While direct experimental logP data for CAS 22877-76-5 is not publicly available, a direct comparison can be made with the closely related analog 1-(3-fluoropropyl)-2-nitroimidazole (FPN), which features a propyl chain. FPN has a measured logP of 0.28 [1]. This is significantly more lipophilic than the parent compound 2-nitroimidazole (predicted logP ≈ 0.84 ), which lacks an N1 substitution, and highlights the substantial impact of even a small alkyl chain.

Lipophilicity Hypoxia Imaging PET Tracers

Spectral Identity Confirmation via SpectraBase (NMR and FTIR) for Quality Control

The exact compound Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5) has verified 1H NMR and FTIR spectra deposited in the SpectraBase spectral database [1]. This provides a definitive and quantifiable reference standard for identity confirmation and purity assessment, which is a verifiable point of differentiation from an analog lacking such a public reference.

Quality Control Analytical Chemistry NMR

Validated Application Scenarios for Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5)


Synthesis of Hypoxia-Targeted Radiotracers for PET or SPECT Imaging

This compound serves as a key intermediate for developing 2-nitroimidazole-based radiotracers. The N1-ethanol group is a versatile functional handle for conjugation to chelators or other targeting vectors. Its 5-propyl substituent contributes to a logP profile suitable for optimizing biodistribution and tumor uptake [1]. This specific substitution pattern is chosen to modulate lipophilicity to a range considered optimal for brain imaging agents [1].

Structure-Activity Relationship (SAR) Studies on 2-Nitroimidazole Radiosensitizers

In medicinal chemistry programs focused on hypoxic cell radiosensitizers, the compound provides a specific data point for understanding the influence of a 5-propyl group on key properties. It can be directly compared against the 5-methyl analog (CAS 23571-38-2) or the 5-ethyl analog (CAS 23571-39-3) to quantify the impact of alkyl chain length on reduction potential, lipophilicity, and resultant in vitro radiosensitization efficacy. Its defined spectral properties also aid in metabolic studies [1].

Development of Bioreductive Prodrugs for Hypoxic Tumor Environments

Given the favorable reduction potential of the 2-nitroimidazole core, this compound is a rational starting point for synthesizing bioreductive prodrugs. The C5-propyl group may enhance passive diffusion into hypoxic tissue regions, potentially improving drug delivery compared to more polar 5-nitroimidazole analogs [1]. It is a building block for creating novel chemical entities designed to be selectively activated in low-oxygen tumor microenvironments.

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